molecular formula C12H11NO4S B2762829 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 1094395-81-9

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2762829
CAS RN: 1094395-81-9
M. Wt: 265.28
InChI Key: LWZHJMGFTOIBBW-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, attached to a carboxylic acid group. The 3,4-dimethoxyphenyl group is a derivative of phenol, with two methoxy (-OCH3) groups attached to the benzene ring .

Scientific Research Applications

Synthesis and Structural Analysis

A study on novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives revealed a six-step synthesis procedure starting from 3,4-dimethoxyacetophenone. These compounds demonstrated potential fungicidal and insecticidal activities, showcasing their utility in agricultural applications (Liu, Li, & Li, 2004).

Another research focused on thiazole derivatives investigated the intramolecular CH...X (X = N, O, or Cl) hydrogen bonds using all-electron calculations. This study contributes to understanding the electronic structure and potential applications of thiazole-based compounds in molecular electronics or pharmacology (Castro et al., 2007).

Applications in Material Science

Research on carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety explored their synthesis and liquid crystalline behaviors. This study is significant for materials science, particularly in the development of new liquid crystal displays and other electronic devices, highlighting the importance of thiazole derivatives in advancing material technologies (Jaffer, Aldhaif, & Tomi, 2017).

Chemical Properties and Reactions

A detailed DFT study on 4-methylthiadiazole-5-carboxylic acid aimed to understand its electronic structure, spectroscopic features, and hydrogen bonding behaviors. This research provides insights into the molecular properties of thiazole derivatives, which are crucial for designing new compounds with specific electronic or optical properties (Singh et al., 2019).

Exploration of Heterocyclic γ-Amino Acids

The Cross-Claisen Condensation of N-Fmoc-Amino Acids study introduced a method to synthesize heterocyclic γ-amino acids, offering a new avenue for the development of peptidomimetics and drug discovery. This work emphasizes the versatility of thiazole-containing compounds in synthesizing complex amino acids for pharmaceutical applications (Mathieu et al., 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-8-4-3-7(5-9(8)17-2)11-13-6-10(18-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZHJMGFTOIBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(S2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid

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